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Disodium 2-butoxyethyl phosphate - 72283-34-2

Disodium 2-butoxyethyl phosphate

Catalog Number: EVT-13907584
CAS Number: 72283-34-2
Molecular Formula: C6H13Na2O5P
Molecular Weight: 242.12 g/mol
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Product Introduction

Synthesis Analysis

Methods and Technical Details

Disodium 2-butoxyethyl phosphate can be synthesized through several methods, typically involving the phosphorylation of 2-butoxyethanol with phosphorus oxychloride or phosphoric acid. The general reaction can be summarized as follows:

  1. Phosphorylation Reaction:
    2 butoxyethanol+phosphorus oxychlorideDisodium 2 butoxyethyl phosphate+by products\text{2 butoxyethanol}+\text{phosphorus oxychloride}\rightarrow \text{Disodium 2 butoxyethyl phosphate}+\text{by products}

This synthesis often requires specific conditions such as controlled temperatures and the presence of solvents to facilitate the reaction and improve yield. The process may also include purification steps such as distillation or crystallization to isolate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Reactions and Technical Details

Disodium 2-butoxyethyl phosphate undergoes various chemical reactions typical of organophosphates, including hydrolysis and esterification.

  1. Hydrolysis:
    Disodium 2 butoxyethyl phosphate+H2Ohydrolyzed products\text{Disodium 2 butoxyethyl phosphate}+H_2O\rightarrow \text{hydrolyzed products}

This reaction can lead to the formation of phosphoric acid derivatives and other products depending on environmental conditions.

  1. Esterification:
    The compound can react with alcohols to form esters, which are often used in various applications including plasticizers.
Mechanism of Action

Process and Data

The mechanism of action for Disodium 2-butoxyethyl phosphate as a flame retardant involves its ability to disrupt combustion processes. When exposed to heat, it decomposes to form phosphoric acid, which helps in forming a protective char layer on materials. This char layer acts as a barrier, limiting oxygen access and thus inhibiting flame spread.

Research indicates that organophosphate flame retardants may also exert neurotoxic effects in biological systems, highlighting the importance of understanding their mechanisms in both environmental and health contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Disodium 2-butoxyethyl phosphate exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless liquid or solid.
  • Boiling Point: Approximately 250 °C.
  • Solubility: Soluble in water and organic solvents.
  • Density: Around 1.1 g/cm³.

These properties make it suitable for incorporation into various materials without significantly altering their physical characteristics.

Applications

Scientific Uses

Disodium 2-butoxyethyl phosphate is primarily utilized as a flame retardant in numerous applications:

  • Textiles: Used in fire-resistant fabrics for clothing and upholstery.
  • Construction Materials: Incorporated into insulation materials and coatings.
  • Electronics: Applied in circuit boards to reduce flammability.

Additionally, ongoing research explores its potential use in other fields such as agriculture and pharmaceuticals due to its unique chemical properties .

Synthesis and Industrial Production Methodologies

Catalytic Esterification Pathways for Alkoxyethyl Phosphate Derivatives

The industrial synthesis of disodium 2-butoxyethyl phosphate (CAS 85204-22-4 or 72283-34-2) primarily proceeds through esterification reactions between phosphorus oxychloride (POCl₃) and ethylene glycol monobutyl ether (2-butoxyethanol), followed by controlled hydrolysis and neutralization. This multistep process leverages catalytic mechanisms to achieve optimal yield and selectivity. Titanium tetrachloride (TiCl₄) serves as the predominant catalyst, typically employed at 0.2-0.3% weight relative to the glycol ether substrate. This Lewis acid catalyst facilitates nucleophilic attack by activating the phosphorus center, enabling the stepwise formation of mono-, di-, and tri-esters [8].

The reaction mechanism unfolds under strict temperature control (-10°C to 15°C during POCl₃ addition) to minimize hydrolysis and chloride-related side reactions. The initial exothermic reaction yields butoxyethyl phosphorodichloridate, which subsequently reacts with additional glycol ether to form the dichloride intermediate. A critical side reaction involves the nucleophilic substitution of HCl with ethylene glycol monobutyl ether, generating the undesired byproduct 2-butoxyethyl chloride (C₄H₉OC₂H₄Cl). This compound typically constitutes 15-25% of crude product mixtures and complicates downstream purification [8].

Table 1: Catalytic Systems for Alkoxyethyl Phosphate Synthesis

Catalyst TypeConcentration RangeReaction ByproductsImpact on Selectivity
Titanium Tetrachloride0.2-0.3% w/w2-Butoxyethyl chloride, HClModerate (65-75% target ester)
Magnesium Chloride0.5-1.0% w/wPhosphorus-containing oligomersLow (<60% target ester)
Zinc Chloride0.3-0.8% w/wChlorinated ethersVariable (50-70%)

Optimization of Reaction Conditions for Sodium Salt Formation

Conversion to the disodium salt necessitates precise hydrolysis and neutralization protocols following esterification. The phosphoryl chloride intermediates undergo controlled aqueous hydrolysis at 50-60°C, producing the acidic phosphate ester. This step requires meticulous pH regulation to prevent ether bond cleavage or phosphate degradation. Neutralization employs concentrated sodium hydroxide (30-50% w/w) in stoichiometric excess (105-110% of theoretical) to ensure complete di-salt formation while maintaining temperatures below 70°C to prevent thermal degradation [8].

Vacuum management proves critical throughout the process. Esterification proceeds under moderate vacuum (-0.094 MPa) to facilitate HCl removal and shift equilibrium toward ester formation. Post-hydrolysis, vacuum distillation separates the volatile byproduct 2-butoxyethyl chloride (boiling point: 150-155°C) from the reaction mixture. Process optimization data indicates that maintaining distillation temperatures below 160°C prevents thermal decomposition of the phosphate ester. Subsequent purification involves alkaline washing (0.5-1.0% NaOH solution) to remove residual chlorides, followed by water washing to reduce sodium ion overrun to <0.15% as measured by Karl Fischer titration [8].

Table 2: Optimized Reaction Parameters for Salt Formation

Process ParameterOptimal RangeEffect on Yield/Purity
Hydrolysis Temperature50-60°CPrevents hydrolytic cleavage of P-O-C bonds
Neutralization Stoichiometry105-110% NaOHEnsures complete salt formation; minimizes free acid
Distillation Vacuum-0.094 MPaEnables low-temperature separation of byproducts
Washing Water Volume15-20% w/wReduces chloride to <500 ppm; controls Na⁺ content
Final Drying Temperature60-70°CPrevents thermal degradation of product

Scalability Challenges in Industrial Synthesis

Industrial-scale production faces significant reaction engineering challenges, particularly in managing the exothermicity of esterification and hydrolysis steps. The initial POCl₃ addition generates substantial heat (ΔH ≈ -120 kJ/mol), requiring efficient cooling systems to maintain the critical 10-15°C operating window. At pilot scales exceeding 500L, heat transfer limitations can lead to localized overheating, accelerating the formation of 2-butoxyethyl chloride to concentrations exceeding 30% in crude mixtures [8].

Downstream separation presents another scalability bottleneck. The similar boiling points of ethylene glycol monobutyl ether (171°C), 2-butoxyethyl chloride (150-155°C), and hydrolyzed phosphate esters (>250°C) necessitate precise vacuum distillation sequences. Industrial data reveals that traditional batch distillation achieves only 96-97% purity for 2-butoxyethyl chloride byproducts, requiring additional alkali washing steps that generate aqueous waste streams. Moreover, the viscosity increase during phosphate salt concentration complicates mixing and heat transfer in large reactors, potentially leading to salt precipitation and fouling [8].

Process intensification strategies include continuous flow reactors for esterification to improve thermal control and reactive distillation systems integrating byproduct separation with esterification. The latter approach demonstrates a 40% reduction in processing time and a 15% increase in phosphate ester yield in pilot studies. Additionally, closed-loop solvent recovery systems address environmental and economic challenges by recycling ethylene glycol monobutyl ether from distillation residues, achieving 85-90% recovery efficiency [8].

Table 3: Scalability Challenges and Engineering Solutions

Scale-Up ChallengeIndustrial ImpactMitigation Strategy
Exothermic Reaction ControlThermal runaway risk; byproduct formationJacketed reactors with cryogenic cooling capacity
2-Butoxyethyl Chloride SeparationPurity limitations (96-97%)Multi-stage vacuum distillation with fractional condensation
High-Viscosity ProcessingPoor heat/mass transfer; foulingThin-film evaporators; scrapped-surface heat exchangers
Sodium Ion ControlProduct specification deviationsCountercurrent washing with deionized water
Waste Stream ManagementHigh organic load in aqueous effluentSolvent recovery via fractional distillation

Properties

CAS Number

72283-34-2

Product Name

Disodium 2-butoxyethyl phosphate

IUPAC Name

disodium;2-butoxyethyl phosphate

Molecular Formula

C6H13Na2O5P

Molecular Weight

242.12 g/mol

InChI

InChI=1S/C6H15O5P.2Na/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2

InChI Key

MPFVDKFRCLZQKV-UHFFFAOYSA-L

Canonical SMILES

CCCCOCCOP(=O)([O-])[O-].[Na+].[Na+]

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